[(1R,3S)-3-[(9-phenylfluoren-9-yl)amino]cyclopentyl]methanol
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Overview
Description
- The Pf group serves as a protecting group, preventing racemization in α-amino compounds during synthetic processes .
- Its enantiospecific synthesis involves maintaining the desired chirality throughout the reactions.
[(1R,3S)-3-[(9-phenylfluoren-9-yl)amino]cyclopentyl]methanol: is a chiral compound with a cyclopentyl ring and a phenylfluorenyl (Pf) group attached to an amino functionality.
Preparation Methods
Synthetic Routes: The synthesis of this compound typically involves multi-step processes.
Reaction Conditions: Specific reaction conditions vary based on the synthetic route chosen.
Industrial Production: While not widely used industrially, research on its applications continues.
Chemical Reactions Analysis
Reactions: It can undergo various reactions, including
Common Reagents and Conditions: These depend on the specific reaction steps.
Major Products: The major product is the Pf-protected cyclopentyl amino alcohol.
Scientific Research Applications
Chemistry: Used as a building block in asymmetric synthesis due to its enantiospecific properties.
Biology: Investigated for potential bioactivity.
Medicine: Research explores its role in drug development.
Industry: Limited industrial applications, but its unique structure inspires further studies.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- It may interact with molecular targets or pathways related to its biological or pharmacological effects.
Comparison with Similar Compounds
Similar Compounds: Other Pf-protected amino acid derivatives.
Uniqueness: The Pf group’s ability to prevent racemization sets it apart.
Properties
Molecular Formula |
C25H25NO |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
[(1R,3S)-3-[(9-phenylfluoren-9-yl)amino]cyclopentyl]methanol |
InChI |
InChI=1S/C25H25NO/c27-17-18-14-15-20(16-18)26-25(19-8-2-1-3-9-19)23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,18,20,26-27H,14-17H2/t18-,20+/m1/s1 |
InChI Key |
YXKZKWNTULXGLO-QUCCMNQESA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CO)NC2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 |
Canonical SMILES |
C1CC(CC1CO)NC2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
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